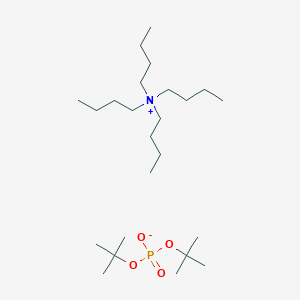

Tetra-n-butylammonium di-tert-butylphosphate

Vue d'ensemble

Description

Tetra-n-butylammonium di-tert-butylphosphate is a chemical compound with the molecular formula C24H54NO4P and a molecular weight of 451.67 g/mol . It is a quaternary ammonium salt that is commonly used in various chemical reactions and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tetra-n-butylammonium di-tert-butylphosphate can be synthesized through the reaction of tetra-n-butylammonium hydroxide with di-tert-butylphosphoric acid. The reaction typically occurs in an inert atmosphere at room temperature . The product is then purified to achieve a high level of purity, usually around 95% .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The compound is often produced in solid form and stored under inert conditions to prevent degradation .

Analyse Des Réactions Chimiques

Types of Reactions

Tetra-n-butylammonium di-tert-butylphosphate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the di-tert-butylphosphate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and alkoxides.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce tetra-n-butylammonium halides .

Applications De Recherche Scientifique

Tetra-n-butylammonium di-tert-butylphosphate has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions.

Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.

Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes

Mécanisme D'action

The mechanism of action of tetra-n-butylammonium di-tert-butylphosphate involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) in a reaction mixture. This enhances the reaction rate and efficiency by increasing the availability of reactants at the interface .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetra-n-butylammonium bromide: A quaternary ammonium salt commonly used as a phase transfer catalyst.

Tetra-n-butylammonium fluoride: Another quaternary ammonium salt used in deprotection reactions.

Tetra-n-butylammonium chloride: Used in various organic synthesis reactions as a phase transfer catalyst.

Uniqueness

Tetra-n-butylammonium di-tert-butylphosphate is unique due to its specific combination of the tetra-n-butylammonium cation and the di-tert-butylphosphate anion. This combination provides distinct properties that make it suitable for specialized applications in chemistry and industry .

Activité Biologique

Tetra-n-butylammonium di-tert-butylphosphate (TBDP) is a synthetic compound that has garnered attention for its unique properties and potential applications in various fields, including organic synthesis, material science, and biological systems. This article provides a comprehensive overview of the biological activity of TBDP, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

TBDP is characterized by its amphiphilic nature, combining hydrophilic ammonium groups with lipophilic tert-butyl groups. This structure facilitates its role as an ionophore , allowing it to transport cations across biological membranes. The ability to form ion pairs with various metal cations enhances its utility in extraction and separation processes.

TBDP acts primarily as a phase-transfer catalyst, promoting reactions between immiscible liquids. Its mechanism involves the formation of complexes with metal cations in an aqueous environment, which then allows these complexes to penetrate cell membranes due to the lipophilic nature of the tert-butyl groups. Once inside the cell, the cation is released into the cytoplasm, facilitating essential cellular processes.

1. Transport of Metal Ions

TBDP has been shown to effectively transport essential metal ions across cellular membranes. This property is particularly significant in biological systems where metal ions play critical roles in enzymatic reactions and cellular signaling pathways.

2. Antioxidant Activity

Research indicates that TBDP may exhibit antioxidant properties by modulating oxidative stress within cells. Its ability to interact with reactive oxygen species (ROS) can potentially protect cells from oxidative damage.

3. Cellular Uptake Studies

Studies have demonstrated that TBDP enhances the uptake of certain drugs and nutrients into cells. This property is beneficial for drug delivery systems aimed at improving bioavailability and therapeutic efficacy.

Case Study 1: Ion Transport Mechanism

A study conducted by researchers at the University of Michigan explored the ion transport capabilities of TBDP in various cell lines. The results indicated that TBDP significantly increased the intracellular concentration of calcium ions compared to control groups, suggesting its potential use in enhancing cellular signaling pathways (source: ).

Case Study 2: Antioxidative Effects

In another investigation, TBDP was tested for its antioxidative effects on neuronal cells subjected to oxidative stress. The findings revealed that cells treated with TBDP exhibited reduced levels of oxidative damage markers and improved mitochondrial function, indicating its potential as a neuroprotective agent (source: ).

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 338.5 g/mol |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Not specified |

| Ion Pairing Capability | Forms stable complexes with various cations |

| Phase Transfer Efficiency | High |

| Biological Activity | Observation |

|---|---|

| Calcium Ion Transport | Increased intracellular levels |

| Antioxidant Activity | Reduced oxidative damage |

| Drug Delivery Enhancement | Improved bioavailability |

Research Findings

Recent studies have highlighted several key findings regarding TBDP's biological activity:

- Phase Transfer Catalysis : TBDP's effectiveness as a phase-transfer catalyst has been demonstrated in multiple organic reactions, facilitating the synthesis of complex molecules (source: ).

- Ionophoric Behavior : Its ability to act as an ionophore allows for efficient transport of cations across lipid membranes, making it a valuable compound for cellular studies (source: ).

- Oxidative Stress Modulation : TBDP has shown promise in modulating oxidative stress responses in various cell types, potentially offering therapeutic avenues for conditions related to oxidative damage (source: ).

Propriétés

IUPAC Name |

ditert-butyl phosphate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C8H19O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-7(2,3)11-13(9,10)12-8(4,5)6/h5-16H2,1-4H3;1-6H3,(H,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBZPMVMLZIOPS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CC(C)(C)OP(=O)([O-])OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624979 | |

| Record name | N,N,N-Tributylbutan-1-aminium di-tert-butyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68695-48-7 | |

| Record name | N,N,N-Tributylbutan-1-aminium di-tert-butyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetra-n-butylammonium di-tert-butylphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.